molecular formula C20H27N3O3 B14098522 Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) CAS No. 91870-41-6

Cyclo(prolylphenylalanyl-epsilon-aminocaproyl)

Cat. No.: B14098522
CAS No.: 91870-41-6
M. Wt: 357.4 g/mol
InChI Key: XLYAAACVHBCJDF-UHFFFAOYSA-N
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Description

Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) is a cyclic peptide with the molecular formula C_24H_32N_4O_4. It is known for its unique structure, which includes a proline, phenylalanine, and epsilon-aminocaproic acid residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA. The cyclization is usually carried out in a polar aprotic solvent such as DMF .

Industrial Production Methods

Industrial production of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclo(prolylphenylalanyl-epsilon-aminocaproyl) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclo(prolylphenylalanyl)
  • Cyclo(prolylphenylalanyl-glycyl)
  • Cyclo(prolylphenylalanyl-alanyl)

Uniqueness

Cyclo(prolylphenylalanyl-epsilon-aminocaproyl) is unique due to the presence of the epsilon-aminocaproic acid residue, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its analogs .

Properties

CAS No.

91870-41-6

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

10-benzyl-1,8,11-triazabicyclo[11.3.0]hexadecane-2,9,12-trione

InChI

InChI=1S/C20H27N3O3/c24-18-11-5-2-6-12-21-19(25)16(14-15-8-3-1-4-9-15)22-20(26)17-10-7-13-23(17)18/h1,3-4,8-9,16-17H,2,5-7,10-14H2,(H,21,25)(H,22,26)

InChI Key

XLYAAACVHBCJDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N2CCCC2C(=O)NC(C(=O)NCC1)CC3=CC=CC=C3

Origin of Product

United States

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